DPPF

描述

属性

CAS 编号 |

12150-46-8 |

|---|---|

分子式 |

C34H28FeP2 |

分子量 |

554.4 g/mol |

IUPAC 名称 |

bis(cyclopenta-1,4-dien-1-yl(diphenyl)phosphane);iron(2+) |

InChI |

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |

InChI 键 |

KZPYGQFFRCFCPP-UHFFFAOYSA-N |

规范 SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

同义词 |

Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |

产品来源 |

United States |

Foundational & Exploratory

The Structural Elucidation of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

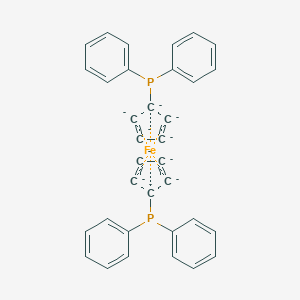

Abstract

1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as DPPF, is a preeminent organophosphorus compound that has become an indispensable tool in modern synthetic chemistry. Its unique structural architecture, characterized by a ferrocene backbone linking two diphenylphosphino groups, imparts a combination of steric bulk, electronic tunability, and remarkable flexibility. This guide provides an in-depth analysis of the this compound ligand's structure, supported by crystallographic data, detailed experimental protocols for its synthesis, and graphical representations of its chemical logic and function. The robust nature and versatile coordination chemistry of this compound have established it as a critical ligand in catalysis, particularly for palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and advanced materials.

Core Molecular Structure

The fundamental structure of this compound consists of a ferrocene unit, which is composed of two cyclopentadienyl (Cp) rings sandwiching a central iron atom. Each Cp ring is substituted with a diphenylphosphino (–PPh₂) group at the 1 and 1' positions. This arrangement classifies this compound as a bidentate diphosphine ligand, capable of coordinating to a single metal center through the lone pairs on its two phosphorus atoms, a process known as chelation.

The ferrocene backbone is not merely a passive linker; its ability to rotate allows the ligand to exhibit significant conformational flexibility. This flexibility is crucial for its catalytic efficacy, as it enables the ligand to accommodate the various geometries of metal complexes throughout a catalytic cycle. The key structural parameter that defines its coordination geometry is the P–M–P "bite angle," which is the angle formed between the two phosphorus atoms and the coordinated metal center (M). For this compound, this angle is notably flexible, typically ranging from 90° to 102°, allowing it to stabilize diverse transition states in catalytic processes.

Quantitative Structural Data

The precise molecular geometry of the free this compound ligand has been determined by single-crystal X-ray diffraction. This data provides exact bond lengths, bond angles, and torsion angles, which are fundamental to understanding its steric and electronic properties. The following tables summarize key structural parameters derived from crystallographic analyses of the uncoordinated this compound molecule.

| Selected Bond Lengths (Å) | |

| Bond | Length (Å) |

| Fe–C (Cyclopentadienyl) | 2.03 - 2.05 |

| C–C (in Cyclopentadienyl ring) | 1.40 - 1.43 |

| C(Cp)–P | 1.82 - 1.83 |

| P–C (Phenyl) | 1.83 - 1.84 |

| Selected Bond Angles (°) | |

| Angle | Degrees (°) |

| C(Cp)–P–C(Phenyl) | 101.5 - 103.0 |

| C(Phenyl)–P–C(Phenyl) | 102.0 - 104.0 |

| P–C(Cp)–C(Cp) | 124.0 - 126.0 |

Note: These values represent a typical range observed in the crystal structure of the free ligand and may vary slightly depending on the specific crystalline form and refinement.

Experimental Protocols

The synthesis of this compound is a well-established procedure in organometallic chemistry. The most common and high-yielding method involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.

Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Degassed water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

-

Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

-

Setup: All glassware must be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Dilithiation of Ferrocene:

-

To a Schlenk flask charged with ferrocene (1.0 eq), add anhydrous diethyl ether or THF.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq).

-

Cool the resulting slurry to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the orange precipitate of 1,1'-dilithioferrocene-TMEDA adduct indicates successful lithiation.

-

-

Phosphinylation:

-

Cool the suspension of 1,1'-dilithioferrocene to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of chlorodiphenylphosphine (2.2 eq) in anhydrous diethyl ether or THF dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow, careful addition of degassed water.

-

Separate the organic layer. Wash the organic layer sequentially with degassed water and a saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield a crude orange solid.

-

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystal formation.

-

Collect the resulting orange crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield for this procedure is around 80%.[1]

-

Visualization of Structure and Function

Graphviz diagrams are provided to illustrate the key logical and structural relationships of the this compound ligand.

Diagram 1: Synthetic Pathway of this compound

This diagram outlines the logical flow of the primary synthetic route to this compound from ferrocene.

Caption: Synthetic pathway for this compound via dilithiation and phosphinylation.

Diagram 2: Chelation of this compound to a Metal Center

This workflow illustrates the function of this compound as a bidentate ligand, chelating to a generic transition metal center (M), which is fundamental to its role in catalysis.

Caption: Workflow of this compound acting as a bidentate chelating ligand.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a crucial phosphine ligand in modern catalysis. The information presented is intended to equip researchers with the necessary details to produce high-purity this compound for applications in drug development and other areas of chemical synthesis.

Introduction

1,1'-Bis(diphenylphosphino)ferrocene, commonly known as this compound, is an organophosphorus compound featuring a ferrocene backbone. It is a widely utilized ancillary ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] The unique geometry and electronic properties imparted by the ferrocene moiety contribute to the high efficiency and selectivity of catalysts derived from this ligand. This guide details the prevalent synthetic methodologies and purification techniques to obtain this compound of high purity, suitable for sensitive catalytic applications.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the dilithiation of ferrocene followed by the reaction with chlorodiphenylphosphine.[1] An alternative route commences from 1,1'-bis(diphenoxyphosphino)ferrocene. Both methods are detailed below.

Synthesis from Ferrocene

This approach is the most widely employed method for preparing this compound. It involves a two-step, one-pot reaction.

Caption: Synthetic pathway of this compound from ferrocene.

A detailed experimental protocol for the synthesis of this compound from ferrocene is as follows:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry, oxygen-free nitrogen.

-

Reagents:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous diethyl ether

-

Hexanes

-

-

Procedure: a. To the reaction flask, add ferrocene and anhydrous hexanes. b. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the suspension. c. Cool the mixture in an ice bath and add a solution of n-butyllithium in hexanes dropwise via syringe. d. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[2] e. The resulting orange precipitate of the 1,1'-dilithioferrocene-TMEDA adduct is collected by filtration under a nitrogen atmosphere, washed with anhydrous hexanes, and dried in vacuo. f. In a separate flame-dried, three-necked flask under a nitrogen atmosphere, the 1,1'-dilithioferrocene-TMEDA adduct is suspended in anhydrous diethyl ether. g. The suspension is cooled to -78 °C (dry ice/acetone bath). h. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is added dropwise to the cooled suspension. i. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. j. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. k. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. l. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound as a yellow-orange solid.

Synthesis from 1,1'-Bis(diphenoxyphosphino)ferrocene

An alternative synthesis route for this compound starts from 1,1'-bis(diphenoxyphosphino)ferrocene. This method involves the cleavage of the P-O bonds and subsequent formation of P-Ph bonds.

The general procedure is as follows:[3]

-

Reagents:

-

1,1'-Bis(diphenoxyphosphino)ferrocene

-

Iodine (I₂)

-

Tributylphosphine

-

Acetonitrile/Tetrahydrofuran (THF) (1:1, v/v)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure: a. In a flask under a nitrogen atmosphere, 1,1'-bis(diphenoxyphosphino)ferrocene is dissolved in a 1:1 mixture of acetonitrile and THF.[3] b. Iodine and tributylphosphine are added to the solution.[3] c. The reaction mixture is stirred at room temperature for 10 minutes.[3] d. The reaction is quenched with water.[3] e. The mixture is diluted with ethyl acetate and washed three times with a saturated aqueous solution of NaHCO₃.[3] f. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.[3] g. The resulting residue is recrystallized from ethanol to yield pure this compound.[3]

Quantitative Data Summary for this compound Synthesis

| Synthetic Route | Starting Materials | Reported Yield | Purity | Reference |

| From Ferrocene | Ferrocene, n-BuLi, TMEDA, ClPPh₂ | High (80%) | Not specified | [4] |

| From 1,1'-Bis(diphenoxyphosphino)ferrocene | 1,1'-Bis(diphenoxyphosphino)ferrocene, I₂, Tributylphosphine | 94% | Not specified | [3] |

Purification of this compound

The purity of this compound is critical for its performance in catalytic applications, as impurities can poison the catalyst and lead to reduced yields and selectivities. Recrystallization is the most common method for purifying crude this compound.

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound by recrystallization.

Recrystallization

Recrystallization is an effective technique for removing impurities from the crude this compound solid. The choice of solvent is crucial for achieving high recovery of the pure product.

-

Dissolution: The crude this compound solid is placed in an Erlenmeyer flask. A minimal amount of hot ethanol is added to dissolve the solid completely. The solution should be near saturation.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: The purified this compound crystals are dried under vacuum to remove all traces of the solvent.

While ethanol is a common choice, other solvent systems can be employed for recrystallization, depending on the nature of the impurities. Some potential solvent pairs include:[5]

-

Hexane/Acetone

-

Hexane/Tetrahydrofuran (THF)

-

Hexane/Ethyl acetate

The principle remains the same: dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then either cool the solution or add a "poor" solvent (antisolvent) in which the compound is insoluble to induce crystallization.

Column Chromatography

For the removal of impurities with similar solubility to this compound, column chromatography can be a valuable purification technique.

-

Stationary Phase: Silica gel is a common stationary phase.

-

Mobile Phase (Eluent): A solvent system is chosen based on thin-layer chromatography (TLC) analysis to achieve good separation between this compound and its impurities. A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, is often effective.

-

Procedure: a. A slurry of silica gel in the chosen eluent is packed into a chromatography column. b. The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated. c. The dried silica gel with the adsorbed sample is carefully added to the top of the packed column. d. The column is eluted with the chosen solvent system, and fractions are collected. e. The fractions are analyzed by TLC to identify those containing pure this compound. f. The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Key Characterization Data

| Property | Typical Value | Reference |

| Appearance | Yellow to orange crystalline solid | [6] |

| Melting Point | 181-183 °C | [7] |

| ¹H NMR | Phenyl protons typically appear in the range of 7.2-7.8 ppm. Cyclopentadienyl protons appear as multiplets around 4.0-4.5 ppm. | [8] |

| ³¹P NMR | A single sharp peak is expected for pure this compound. The chemical shift can vary depending on the solvent. | [8] |

Common Impurities

A common impurity that can arise during synthesis or upon exposure to air is the corresponding phosphine oxide, 1,1'-bis(diphenylphosphinyl)ferrocene (this compound(O)).[9] This impurity can be detected by ³¹P NMR spectroscopy, as it will exhibit a different chemical shift from this compound. Careful handling of this compound under an inert atmosphere is recommended to minimize oxidation.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in catalysis. The method starting from ferrocene is a robust and high-yielding route. Meticulous purification, primarily through recrystallization, is necessary to remove impurities that can be detrimental to catalytic activity. Proper characterization, especially using NMR spectroscopy, is paramount to ensure the quality of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently prepare and purify this compound for their specific needs in drug development and beyond.

References

- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. 1,1′-Bis(diphenylphosphino)ferrocene | this compound | C34H28FeP2 - Ereztech [ereztech.com]

- 7. 1,1'-Bis(diphenylphosphino)ferrocene [this compound] [commonorganicchemistry.com]

- 8. Solved 8. We will be characterizing the this compound by 1H NMR and | Chegg.com [chegg.com]

- 9. Tandem mass spectrometry and hydrogen/deuterium exchange studies of protonated species of 1,1'-bis(diphenylphosphino)-ferrocene oxidative impurity generated during a Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of DPPF in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role of 1,1'-bis(diphenylphosphino)ferrocene (DPPF) in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions. This compound has emerged as a privileged ligand in organic synthesis due to its unique structural and electronic properties that facilitate a wide range of chemical transformations with high efficiency and selectivity. This document delves into the core mechanism of its action, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

The Core Principles of this compound in Catalysis

1,1'-Bis(diphenylphosphino)ferrocene (this compound) is a bidentate phosphine ligand renowned for its effectiveness in a variety of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.[1][2] Its remarkable performance stems from a combination of unique structural and electronic features inherent to its ferrocene-based backbone.

The key attributes of this compound that dictate its catalytic prowess include:

-

Large Bite Angle and Flexibility: The ferrocene backbone imparts a large natural bite angle (the P-Pd-P angle), which is crucial for promoting the reductive elimination step in the catalytic cycle.[1][3] This feature, coupled with the rotational flexibility of the cyclopentadienyl (Cp) rings, allows the ligand to accommodate various geometries of the palladium center throughout the catalytic cycle, stabilizing key intermediates.[4]

-

Electron-Rich Ferrocene Backbone: The ferrocene moiety is electron-rich and redox-active, which can influence the electronic properties of the palladium center.[5][6] This can enhance the rate of oxidative addition, the initial step in many cross-coupling reactions. The ferrocene unit can also participate in redox-switchable catalysis, where its oxidized form may exhibit different catalytic activity.[5]

-

Steric Hindrance: The bulky phenyl groups on the phosphorus atoms, in conjunction with the ferrocene backbone, provide significant steric bulk around the metal center. This steric hindrance can promote reductive elimination and influence the selectivity of the reaction.[5]

These properties collectively contribute to the high turnover numbers (TONs) and turnover frequencies (TOFs) observed in this compound-catalyzed reactions, making it a highly sought-after ligand in both academic and industrial settings.

Quantitative Data Summary

The efficacy of this compound in various palladium-catalyzed cross-coupling reactions is demonstrated by the high yields and turnover numbers achieved under specific conditions. The following tables summarize quantitative data from selected publications.

Table 1: Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |

| 6-bromo tacrine | Aryl boronic acid | 5 | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 8-10 | 78-87 | - | [7] |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | 0.44 | K₂CO₃ | DMF/H₂O | 70-110 | 3-48 | >95 | - | [8] |

Table 2: Mizoroki-Heck Reaction

| Aryl Halide | Alkene | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |

| 4-bromoacetophenone | Methyl methacrylate | [Pd(OAc)₂(this compound)] | 0.01 | - | DMF | 140 | - | 96 | 9600 | [5] |

| 6-bromo tacrine | Methyl acrylate | Pd(this compound)Cl₂·CH₂Cl₂ | 5 | TEA | DMF | 100 | 8-10 | 77 | - | [7] |

Table 3: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Halides | Primary Amines | (this compound)PdCl₂ | - | - | - | - | - | High | [9] |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂/XPhos | - | NaOtBu | Toluene | - | - | >95 | [1] |

Detailed Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions catalyzed by this compound-palladium complexes.

This complex is a common and commercially available precatalyst for a wide range of cross-coupling reactions.

Materials:

-

1,1'-Bis(diphenylphosphino)ferrocene (this compound)

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous)

-

Dichloromethane (anhydrous)

-

Diethyl ether

Procedure:

-

A solution of PdCl₂ in acetonitrile is prepared by heating the mixture to reflux.

-

To this solution, a solution of this compound in dichloromethane is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours, during which a red-orange precipitate forms.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield [Pd(this compound)Cl₂] as a red-orange solid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Boronic ester (1.1 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

[Pd(this compound)Cl₂] (0.1 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide, boronic ester, and cesium carbonate.

-

Under an argon atmosphere, add anhydrous 1,4-dioxane and degassed water.

-

Sparge the mixture with a stream of argon for 10 minutes.

-

Add [Pd(this compound)Cl₂] to the mixture and continue sparging with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture at 100 °C overnight with vigorous stirring.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Toluene (anhydrous and degassed)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

-

Add anhydrous and degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride and the amine to the reaction mixture.

-

Heat the resulting mixture at reflux for 6 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, highlighting the central role of the this compound ligand.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Towards novel tacrine analogues: Pd(this compound)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Electronic and Steric Properties of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential electronic and steric characteristics of 1,1'-bis(diphenylphosphino)ferrocene (dppf), a pivotal ligand in modern synthetic chemistry. The content herein is curated to offer practical insights and detailed methodologies for the scientific community.

Introduction

1,1'-Bis(diphenylphosphino)ferrocene, commonly known as this compound, is an organophosphorus compound featuring a ferrocene backbone with two diphenylphosphino groups attached to each cyclopentadienyl ring.[1] Its unique structure imparts a combination of steric bulk and electron-richness, making it a highly effective ligand in a myriad of transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions.[2] The ferrocene moiety provides a rigid and well-defined geometry, influencing the coordination sphere of the metal center and thereby the selectivity and efficiency of the catalytic process.

Steric and Electronic Properties: A Quantitative Overview

The reactivity and selectivity of catalysts derived from this compound are intrinsically linked to its steric and electronic parameters. Key quantitative descriptors are summarized below, providing a basis for comparison with other phosphine ligands.

| Parameter | Value | Description |

| Cone Angle (Tolman) | 174° | A measure of the steric bulk of the phosphine ligand. |

| Bite Angle | 99-101° | The P-M-P angle in a metal-dppf complex, influencing the geometry and reactivity of the catalytic center. |

| ³¹P NMR Chemical Shift (δ) | -16.5 ppm (in CDCl₃) | An indicator of the electronic environment of the phosphorus atoms. |

| Oxidation Potential (Fe²⁺/Fe³⁺) | ~0.4 V (vs. Ag/AgCl) | The redox potential of the ferrocene backbone, which can influence the electronic properties of the catalyst. |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, providing a practical guide for laboratory application.

This protocol describes the synthesis of this compound from ferrocene via a lithiation reaction followed by quenching with chlorodiphenylphosphine.[1][3][4]

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Lithiation of Ferrocene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice bath. To this stirred solution, add TMEDA followed by the dropwise addition of n-butyllithium in hexanes. Allow the reaction mixture to stir at room temperature for several hours to ensure complete formation of 1,1'-dilithioferrocene.

-

Phosphination: Cool the solution of 1,1'-dilithioferrocene back to 0 °C. Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain a crude solid. Recrystallize the crude product from hot ethanol to yield pure 1,1'-bis(diphenylphosphino)ferrocene as an orange crystalline solid.[4]

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.[5][6]

Sample Preparation:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in an NMR tube.[5]

-

Seal the NMR tube securely to prevent exposure to air and moisture.

Instrument Parameters (typical for a 400 MHz spectrometer):

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling (e.g., Waltz-16) is typically applied to simplify the spectrum.

-

Reference: An external standard of 85% H₃PO₄ is used and set to δ = 0 ppm.

-

Pulse Angle: A 30-45° pulse angle is often employed.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 64-256 scans, depending on the sample concentration.

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to enhance the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the external reference.

Cyclic voltammetry (CV) is employed to investigate the electrochemical properties of this compound, particularly the redox behavior of the ferrocene core.[1][7]

Experimental Setup:

-

Potentiostat: A standard three-electrode potentiostat.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Concentration: 1-2 mM solution of the this compound-containing sample.

Procedure:

-

Prepare the electrolyte solution and the analyte solution.

-

Degas the analyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.[1]

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.

-

Maintain an inert atmosphere over the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of this compound and its metal complexes, including bond lengths and angles.[8]

Procedure Overview:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Mount the goniometer head on the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. An automated data collection routine is then initiated, where the crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]

-

Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[8]

Visualizing this compound in Catalysis and Discovery

The following diagrams illustrate the role of this compound in a common catalytic reaction and a general workflow for ligand screening.

Conclusion

1,1'-Bis(diphenylphosphino)ferrocene (this compound) remains a cornerstone ligand in homogeneous catalysis due to its well-balanced steric and electronic properties. This guide has provided a detailed overview of these characteristics, along with practical experimental protocols for its synthesis and characterization. The presented information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and more effective application of this versatile ligand.

References

- 1. utep.edu [utep.edu]

- 2. 1,1'-Bis(diphenylphosphino)ferrocene [this compound] [commonorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Comprehensive Guide to the Solubility of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a crucial organophosphorus ligand in modern catalysis. Understanding the solubility of this compound is paramount for its effective application in synthetic chemistry, particularly in reaction setup, purification, and catalyst handling. This document offers a compilation of qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

1,1'-Bis(diphenylphosphino)ferrocene, or this compound, is a crystalline, air-stable organometallic compound.[1] Its molecular structure, featuring a ferrocene backbone with two diphenylphosphino groups, imparts a generally nonpolar character, which dictates its solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting its behavior in various organic solvents. While this compound is known to be soluble in many common organic solvents, it is notably insoluble in water.[1][2][3][4]

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available data. It is important to note that while these qualitative descriptors are useful for general laboratory practice, precise quantitative solubility can vary with temperature, purity of both the solute and the solvent, and the crystalline form of the this compound.

| Solvent Family | Solvent | Qualitative Solubility |

| Halogenated | Dichloromethane (DCM) | Soluble[1][2][3][4] |

| Chloroform | Soluble[1][2][3][4] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[1] |

| Diethyl Ether | Data not available | |

| Aromatics | Toluene | Soluble[1] |

| Benzene | Data not available | |

| Alcohols | Ethanol | Soluble[2][3][4] |

| Methanol | Data not available | |

| Ketones | Acetone | Data not available |

| Esters | Ethyl Acetate | Soluble[2] |

| Alkanes | Pentane | Soluble[2][3][4] |

| Hexane | Data not available | |

| Amides | N,N-Dimethylformamide (DMF) | Data not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Data not available |

| Nitriles | Acetonitrile | Data not available |

| Aqueous | Water | Insoluble[1][2][3][4] |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given organic solvent. This protocol is adapted from standard laboratory procedures for determining the solubility of crystalline organic compounds.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C) in mg/mL.

Materials:

-

1,1'-Bis(diphenylphosphino)ferrocene (this compound), crystalline

-

Selected organic solvent, analytical grade

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hotplate with temperature control

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Add a magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least one hour at the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate collected.

-

-

Solvent Evaporation:

-

Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen or argon) followed by drying in a desiccator.

-

Dry the vial to a constant weight.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the filtrate collected.

Solubility (mg/mL) = (Mass of this compound) / (Volume of Filtrate)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

The Stability of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF): A Technical Guide

An In-depth Examination of the Thermal and Oxidative Stability of a Cornerstone Ligand in Catalysis

Introduction

1,1'-Bis(diphenylphosphino)ferrocene, commonly referred to as DPPF, is a robust and versatile diphosphine ligand that has become indispensable in the field of organometallic chemistry and homogeneous catalysis. Its unique structure, featuring a ferrocene backbone connecting two diphenylphosphino groups, imparts favorable electronic and steric properties to its metal complexes. This has led to its widespread application in a myriad of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental in pharmaceutical and fine chemical synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of this compound under thermal and atmospheric conditions is paramount for ensuring the reproducibility of catalytic processes, optimizing reaction conditions, and for the proper handling and storage of this critical reagent. This technical guide provides a detailed overview of the current knowledge on the thermal and air stability of the this compound ligand.

Thermal Stability of this compound

The thermal stability of a ligand is a critical parameter that dictates the upper-temperature limits of its utility in catalytic reactions. Decomposition of the ligand at elevated temperatures can lead to catalyst deactivation and the formation of undesirable byproducts.

Decomposition Temperature

The most direct measure of thermal stability is the decomposition temperature. For this compound, the melting point is often cited as the point of decomposition.

| Parameter | Value | Reference |

| Melting Point | 181-182 °C (decomposes) |

This relatively high decomposition temperature indicates that this compound is suitable for a wide range of catalytic reactions that are typically conducted at temperatures well below this threshold.

Thermogravimetric and Differential Scanning Calorimetry Analysis

To obtain quantitative data on the thermal stability of this compound, the following experimental protocol for TGA and DSC is proposed.

Objective: To determine the onset of decomposition and the thermal decomposition profile of this compound under both inert and oxidative atmospheres.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Experimental Parameters:

| Parameter | Recommended Setting |

| Sample Preparation | 5-10 mg of this compound powder in an alumina or platinum crucible. |

| Atmosphere | 1. High-purity Nitrogen (99.999%) 2. Dry Air |

| Flow Rate | 20-50 mL/min |

| Temperature Program | Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. |

| Data Collection | Mass loss (%) as a function of temperature (TGA). Heat flow (mW) as a function of temperature (DSC). |

Data Analysis:

-

TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

-

DSC: Identify endothermic and exothermic events, such as melting and decomposition.

The following Graphviz diagram illustrates the proposed experimental workflow for the thermal analysis of this compound.

Air Stability of this compound

The sensitivity of phosphine ligands to oxidation is a significant concern in catalysis, as the resulting phosphine oxides are generally poor ligands and can lead to catalyst deactivation. While this compound is often described as "air-stable" relative to other phosphine ligands, it is still susceptible to oxidation, particularly in solution and over prolonged periods.

Oxidative Degradation

The primary pathway for the air-induced degradation of this compound is the oxidation of the phosphorus(III) centers to phosphorus(V), forming the corresponding phosphine oxides, this compound monoxide (dppfO) and this compound dioxide (dppfO₂). This oxidation can be accelerated by factors such as light, elevated temperatures, and the presence of certain metal ions. For instance, the oxidation of this compound has been observed during its use in Heck coupling reactions.

The following diagram illustrates the oxidative degradation pathway of this compound.

Monitoring Air Stability

A quantitative assessment of the air stability of this compound can be performed by monitoring its oxidation over time. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for this purpose due to its high sensitivity to the oxidation state of phosphorus. The ³¹P NMR chemical shift of the phosphine in this compound is distinct from that of the phosphine oxides, allowing for the quantification of each species in a mixture.

Objective: To determine the rate of air oxidation of this compound in solution.

Instrumentation: NMR Spectrometer equipped with a phosphorus probe.

Experimental Parameters:

| Parameter | Recommended Setting |

| Sample Preparation | Prepare a solution of this compound (e.g., 50 mM) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. |

| Exposure to Air | The NMR tube can be left open to the atmosphere, or a controlled stream of air can be bubbled through the solution. |

| Data Acquisition | Acquire a ³¹P{¹H} NMR spectrum at regular time intervals (e.g., every hour for the first 24 hours, then daily). |

| NMR Parameters | Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure quantitative integration. |

Data Analysis:

-

Integrate the signals corresponding to this compound and its oxidized products (this compound monoxide and dioxide).

-

Plot the concentration of each species as a function of time to determine the kinetics of the oxidation process.

The following diagram outlines the proposed experimental workflow for monitoring the air oxidation of this compound.

Handling and Storage Recommendations

Given the sensitivity of this compound to heat and air, proper handling and storage are crucial to maintain its integrity.

| Condition | Recommendation |

| Storage Temperature | 2-8 °C |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Keep in a tightly sealed container. |

| Incompatibilities | Avoid contact with strong oxidizing agents. |

| Handling | Handle in a well-ventilated area, preferably in a glovebox or under an inert atmosphere for prolonged manipulations. |

While specific long-term stability studies under various storage conditions are not extensively documented, following these guidelines will minimize degradation and ensure the quality of the ligand for catalytic applications.

Conclusion

1,1'-Bis(diphenylphosphino)ferrocene (this compound) exhibits good thermal stability for most catalytic applications, with decomposition occurring above 180 °C. While it is considered relatively air-stable for a phosphine ligand, it is susceptible to oxidation to its corresponding phosphine oxides, particularly in solution and upon prolonged exposure to air. A thorough understanding of these stability characteristics is essential for the effective use of this compound in research and development. The experimental protocols outlined in this guide provide a framework for obtaining more detailed quantitative data on the thermal and air stability of this important ligand, which would be of significant benefit to the scientific community. By adhering to the recommended handling and storage procedures, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in catalysis.

An In-depth Technical Guide to the Characterization of 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) using NMR and Crystallography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), a pivotal ligand in catalysis and coordination chemistry. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, offering detailed experimental protocols and data interpretation.

Synthesis and Purification of this compound

A common and effective method for the synthesis of this compound involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.

Experimental Protocol: Synthesis of this compound

-

Dilithiation of Ferrocene: In a nitrogen-flushed Schlenk flask, dissolve ferrocene in anhydrous diethyl ether or THF. Add a stoichiometric equivalent of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at room temperature. The reaction mixture is stirred for several hours to ensure the formation of 1,1'-dilithioferrocene.

-

Phosphination: Cool the solution of 1,1'-dilithioferrocene to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add two equivalents of chlorodiphenylphosphine (Ph₂PCl) to the stirred solution.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford a yellow to orange crystalline solid.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and purity of synthesized this compound. ¹H, ¹³C, and ³¹P NMR are routinely employed.

Experimental Protocol: NMR Sample Preparation

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra using a standard NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, while 85% H₃PO₄ is used as an external standard for ³¹P NMR.

NMR Spectral Data

The following tables summarize the characteristic NMR chemical shifts for this compound in CDCl₃.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopentadienyl (Cp) | ~4.2-4.3 | Multiplet (often appears as a pseudo-triplet) |

| Cyclopentadienyl (Cp) | ~4.0-4.1 | Multiplet (often appears as a pseudo-triplet) |

| Phenyl (Ph) | ~7.2-7.4 | Multiplet |

Note: The cyclopentadienyl protons often exhibit complex splitting patterns due to coupling with both other protons on the ring and the phosphorus nuclei, sometimes appearing as two virtual triplets or multiplets.

Table 2: ¹³C{¹H} NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl (ipso-C) | ~138.5 (d, J(P,C) ≈ 13 Hz) |

| Phenyl (o-C) | ~133.6 (d, J(P,C) ≈ 20 Hz) |

| Phenyl (p-C) | ~128.6 |

| Phenyl (m-C) | ~128.4 (d, J(P,C) ≈ 7 Hz) |

| Cp (ipso-C) | ~76.5 (t, J(P,C) ≈ 12 Hz) |

| Cp (C) | ~73.3 (d, J(P,C) ≈ 4 Hz) |

| Cp (C) | ~71.0 (d, J(P,C) ≈ 2 Hz) |

Note: The assignments are based on typical values for this compound and its derivatives. The ipso-carbon of the Cp ring appears as a triplet due to coupling to two phosphorus atoms.

Table 3: ³¹P{¹H} NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | ~ -16.5 | Singlet |

Note: The chemical shift of the free this compound ligand is a sharp singlet in the proton-decoupled spectrum.

Experimental Workflow for NMR Characterization of this compound

Caption: Workflow for the synthesis and NMR characterization of this compound.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and overall molecular conformation. While obtaining single crystals of the free this compound ligand can be challenging and is not widely reported in the literature, the general principles of crystal growth are applicable.

Experimental Protocol: Single Crystal Growth of this compound (General Procedure)

Slow evaporation and solvent diffusion are common methods for growing single crystals of organic and organometallic compounds.

-

Solvent Selection: Identify a solvent in which this compound has moderate solubility. A mixture of a good solvent (e.g., dichloromethane or chloroform) and a poor solvent (e.g., hexane or pentane) is often effective.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

-

Solvent Diffusion:

-

Dissolve this compound in a minimal amount of a "good" solvent in a small vial.

-

Place this vial inside a larger, sealed container that contains a "poor" solvent in which this compound is insoluble but which is miscible with the "good" solvent.

-

The vapor of the poor solvent will slowly diffuse into the solution of this compound, reducing its solubility and promoting the growth of single crystals.

-

Crystallographic Data

Table 4: Representative Crystallographic Data for this compound in a Metal Complex ([Pd(this compound)Cl₂])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 23.456 |

| c (Å) | 13.456 |

| β (°) | 108.98 |

| P-Pd-P bite angle (°) | ~99 |

| Fe-Cp(centroid) (Å) | ~1.65 |

| P-C(Cp) (Å) | ~1.80 |

| P-C(Ph) (Å) | ~1.83 |

Note: These values are illustrative and can vary depending on the specific metal complex and crystal packing forces.

Experimental Workflow for Crystallographic Characterization of this compound

Caption: Workflow for the crystallographic characterization of this compound.

This guide provides a foundational understanding of the key analytical methods for the characterization of this compound. For more specific applications and advanced characterization techniques, consulting the primary scientific literature is recommended.

A Technical Guide to the Synthesis of DPPF Analogues for Researchers and Drug Development Professionals

Introduction

1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is a highly versatile and widely utilized ligand in transition-metal catalysis. Its unique structure, featuring a ferrocene backbone that imparts both steric bulk and conformational flexibility, has made it indispensable in a myriad of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The continued demand for novel catalysts with enhanced reactivity, selectivity, and substrate scope has spurred the development of a diverse range of this compound analogues. This technical guide provides an in-depth overview of the primary synthetic routes to these analogues, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to aid researchers in their synthetic endeavors.

I. Synthesis of Symmetrical 1,1'-Disubstituted this compound Analogues

The most direct and common method for the synthesis of symmetrical this compound analogues involves the 1,1'-dilithiation of ferrocene, followed by quenching with an appropriate electrophile, typically a chlorophosphine.[1] This robust method allows for the introduction of various phosphine moieties onto the ferrocene scaffold.

Experimental Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)

This procedure is adapted from the established literature method.[1]

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a solution of ferrocene in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), add TMEDA.

-

Cool the mixture to 0 °C and slowly add a solution of n-BuLi in hexanes.

-

Allow the reaction mixture to stir at room temperature for several hours to facilitate the 1,1'-dilithiation of ferrocene.

-

Cool the resulting solution of 1,1'-dilithioferrocene-TMEDA complex to -78 °C.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield pure 1,1'-bis(diphenylphosphino)ferrocene as an orange crystalline solid.

Illustrative Synthetic Route for Symmetrical this compound Analogues

II. Synthesis of Unsymmetrical 1,1'-Disubstituted this compound Analogues

The synthesis of unsymmetrical this compound analogues, where the two phosphine substituents on the cyclopentadienyl rings are different, presents a greater synthetic challenge. Controlled monolithiation followed by a second, distinct substitution is a common strategy.

Experimental Protocol: A General Approach to Unsymmetrical this compound Analogues

This generalized protocol is based on sequential lithiation and electrophilic quench.

Procedure:

-

Monolithiate ferrocene using one equivalent of n-BuLi in the presence of TMEDA.

-

Quench the monolithiated ferrocene with the first chlorophosphine (R¹₂PCl) at low temperature.

-

Isolate and purify the monosubstituted phosphinoferrocene.

-

Subject the purified monosubstituted phosphinoferrocene to a second lithiation reaction using n-BuLi and TMEDA.

-

Quench the resulting lithiated species with the second, different chlorophosphine (R²₂PCl).

-

Purify the final unsymmetrical this compound analogue using column chromatography or recrystallization.

Logical Workflow for Unsymmetrical this compound Synthesis

III. Synthesis of P-Chiral Ferrocene-Based Phosphine Ligands

The introduction of chirality at the phosphorus atom adds another layer of complexity and potential for enantioselective catalysis. A modular approach has been developed for the highly stereoselective synthesis of P-chiral ferrocene-based phosphine ligands.

Experimental Protocol: Modular Synthesis of P-Chiral Ferrocene Phosphines

This protocol is a generalized representation of the modular synthesis.

Procedure:

-

Start with an enantiopure N,N-dimethyl-1-ferrocenylethylamine derivative.

-

Perform a diastereoselective ortho-lithiation.

-

React the lithiated intermediate with a dichlorophosphine (RPCl₂).

-

The resulting intermediate is then treated with a second organometallic reagent (R'M, where M is Li or MgX) to introduce the second group on the phosphorus atom.

-

This sequence typically yields a single diastereomer in high yield.

IV. Synthesis of Water-Soluble this compound Analogues

To extend the applicability of this compound-based catalysts to aqueous media, water-soluble analogues have been developed. This is often achieved by introducing hydrophilic groups such as sulfonates.

Experimental Protocol: Synthesis of Core-Sulfonated this compound Ligands

A directed metalation strategy is employed for this synthesis.[2]

Procedure:

-

Begin with diisopropyl ferrocene-1,1'-disulfonate.

-

Utilize a directed metalation strategy to introduce the phosphine groups at the desired positions (e.g., 2,2'- or 2,5-positions).

-

The specific details of the metalation and subsequent phosphination will depend on the desired substitution pattern.

V. Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound and its analogues from various literature sources.

| Ligand/Analogue | Starting Material | Key Reagents | Yield (%) | Reference |

| 1,1'-Bis(diphenylphosphino)ferrocene (this compound) | Ferrocene | n-BuLi, TMEDA, ClPPh₂ | 94 | [3] |

| Unsymmetrical this compound Analogues | Monosubstituted Phosphinoferrocene | n-BuLi, TMEDA, R²₂PCl | Varies | - |

| P-Chiral Ferrocene Phosphines | Enantiopure Ferrocenylethylamine | n-BuLi, RPCl₂, R'M | High | - |

| 6-Aryl Tacrine Derivatives (via Suzuki Coupling) | 6-Bromo Tacrine | Aryl Boronic Acid, Pd(this compound)Cl₂·CH₂Cl₂, K₂CO₃ | 78-87 | [4] |

| 6-Substituted Tacrine Derivatives (via Stille Coupling) | 6-Bromo Tacrine | Organostannane, Pd(this compound)Cl₂·CH₂Cl₂ | 70-88 | [4] |

VI. Catalytic Cycle of this compound in Suzuki-Miyaura Cross-Coupling

This compound is a cornerstone ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

Catalytic Cycle Diagram

The synthetic routes to this compound and its analogues are well-established, offering a versatile toolkit for the design of ligands tailored to specific catalytic applications. From the straightforward synthesis of symmetrical this compound to the more nuanced approaches for unsymmetrical and chiral derivatives, the methodologies outlined in this guide provide a solid foundation for researchers in organic synthesis and drug development. The continued exploration of novel this compound analogues will undoubtedly lead to the discovery of more efficient and selective catalysts, further expanding the boundaries of modern synthetic chemistry.

References

- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. 1,1'-Bis(diphenylphosphino)ferrocene synthesis - chemicalbook [chemicalbook.com]

- 4. Towards novel tacrine analogues: Pd(this compound)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on DPPF Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has emerged as a ligand of paramount importance in coordination chemistry and catalysis. Its unique structural and electronic properties, characterized by a flexible ferrocene backbone and electron-rich phosphine donors, have led to the development of a vast array of metal complexes with remarkable applications. This technical guide provides an in-depth overview of the foundational aspects of this compound metal complexes, with a focus on their synthesis, structural characterization, and applications in palladium-catalyzed cross-coupling reactions and as potential anticancer agents. Detailed experimental protocols for the synthesis of the this compound ligand, a representative palladium complex, a typical cross-coupling reaction, and a cytotoxicity assay are provided. Furthermore, quantitative data on structural parameters, catalytic performance, and cytotoxic activity are summarized in tabular form for comparative analysis. Finally, key experimental workflows and a proposed signaling pathway for the anticancer activity of this compound metal complexes are visualized using diagrams to facilitate a deeper understanding of their core principles and applications.

Introduction

The strategic design of ligands has been a cornerstone in the advancement of organometallic chemistry and catalysis. Among the privileged ligand scaffolds, 1,1'-bis(diphenylphosphino)ferrocene (this compound) occupies a prominent position. The defining feature of this compound is the ferrocene moiety, which imparts a unique combination of steric bulk, conformational flexibility, and redox activity. This allows this compound to form stable and catalytically active complexes with a wide range of transition metals, including palladium, nickel, rhodium, and copper.

This compound-metal complexes, particularly those of palladium, are renowned for their exceptional performance in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The large "bite angle" of the this compound ligand is believed to be a key factor in its ability to promote both oxidative addition and reductive elimination steps in the catalytic cycle.

More recently, the unique redox properties of the ferrocene core have sparked interest in the biological applications of this compound metal complexes. The ability of the iron center to undergo reversible oxidation-reduction has led to the investigation of these compounds as potential anticancer agents, with promising cytotoxic activity against various cancer cell lines.

This guide aims to provide a comprehensive technical resource on the foundational aspects of this compound metal complexes, covering their synthesis, characterization, and key applications in catalysis and drug development.

Synthesis of this compound Ligand and a Representative Palladium Complex

The synthesis of this compound and its metal complexes is a well-established process. The following protocols provide detailed methodologies for the preparation of the this compound ligand and its widely used palladium(II) chloride complex.

Experimental Protocol: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (this compound)

This procedure is based on the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine.

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Diethyl ether (anhydrous)

-

Hexane (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether.

-

Add TMEDA to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. The color will change to a deep red, indicating the formation of 1,1'-dilithioferrocene.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add chlorodiphenylphosphine to the cold solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain a crude orange solid.

-

Recrystallize the crude product from a mixture of ethanol and hexane to yield pure this compound as orange crystals.

Experimental Protocol: Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride ([PdCl₂(this compound)])

This complex is a versatile and commercially available catalyst for cross-coupling reactions.

Materials:

-

1,1'-Bis(diphenylphosphino)ferrocene (this compound)

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous) or Benzonitrile

-

Dichloromethane (DCM)

-

Hexane

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride in acetonitrile or benzonitrile.

-

Heat the mixture to reflux to form the bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride complex in situ.

-

In a separate Schlenk flask, dissolve this compound in dichloromethane.

-

Slowly add the this compound solution to the hot palladium complex solution.

-

A color change and the formation of a precipitate should be observed.

-

Continue stirring at reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the resulting orange-red precipitate by filtration.

-

Wash the solid with hexane and dry under vacuum to obtain [PdCl₂(this compound)].

Structural and Spectroscopic Characterization

This compound metal complexes are routinely characterized by a suite of spectroscopic and analytical techniques to confirm their identity and elucidate their structural features.

-

³¹P{¹H} NMR Spectroscopy: This is an essential tool for characterizing this compound complexes. The phosphorus chemical shift is sensitive to the coordination environment of the phosphorus atoms.

-

¹H NMR Spectroscopy: Provides information about the protons on the cyclopentadienyl rings of the ferrocene backbone and the phenyl groups of the phosphine.

-

UV-Visible Spectroscopy: Can be used to study the electronic transitions within the complex.

-

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and overall geometry.

-

Cyclic Voltammetry: Used to investigate the electrochemical properties of the ferrocene/ferrocenium redox couple.

Quantitative Data: Structural Parameters of [PdCl₂(this compound)]

The following table summarizes key structural parameters for the widely used [PdCl₂(this compound)] catalyst, obtained from X-ray crystallographic studies.

| Parameter | Value | Reference |

| Pd-P Bond Length | ~2.25-2.28 Å | |

| Pd-Cl Bond Length | ~2.34-2.36 Å | |

| P-Pd-P Bite Angle | ~99-101° | |

| Cl-Pd-Cl Angle | ~85-87° |

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound-palladium complexes are highly efficient catalysts for a variety of cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using [PdCl₂(this compound)] as the catalyst.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

[PdCl₂(this compound)]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, base, and [PdCl₂(this compound)] catalyst.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent(s) to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Catalytic Performance

The efficiency of a catalyst is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). The following table provides representative TONs for Suzuki-Miyaura reactions catalyzed by [PdCl₂(this compound)].

| Aryl Halide | Boronic Acid | TON | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | 9600 | |

| Aryl Bromides | Various | Up to 980,000 |

Anticancer Applications of this compound Metal Complexes

The unique redox properties and lipophilicity of the ferrocene moiety have prompted the investigation of this compound metal complexes as potential anticancer agents. Several studies have demonstrated significant cytotoxic activity of these complexes against a range of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for anticancer drug candidates.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound metal complex to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the this compound metal complex in the cell culture medium.

-